N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiolane ring, a chromene moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiolane ring and the chromene moiety. The key steps include:
Formation of the Thiolane Ring: This can be achieved through the reaction of a suitable diene with sulfur dioxide, followed by oxidation to introduce the dioxo functionality.
Synthesis of the Chromene Moiety: This involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic conditions.
Coupling Reactions: The thiolane and chromene intermediates are then coupled using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to introduce additional functional groups.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfone derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.
Pathways: Biological pathways that are affected by the compound, leading to changes in cellular processes or functions.
Comparison with Similar Compounds
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE: This compound has a similar thiolane ring but differs in the chromene moiety and the methoxy group position.
N-(1,1-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYLSULFAMOYL CHLORIDE: This compound shares the thiolane ring but has different functional groups and applications.
Properties
Molecular Formula |
C24H25NO6S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6-ethyl-N-[(4-methoxyphenyl)methyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H25NO6S/c1-3-16-6-9-22-20(12-16)21(26)13-23(31-22)24(27)25(18-10-11-32(28,29)15-18)14-17-4-7-19(30-2)8-5-17/h4-9,12-13,18H,3,10-11,14-15H2,1-2H3 |
InChI Key |
HEKZVNVENPQJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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